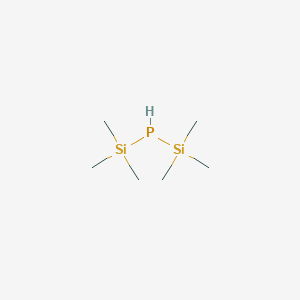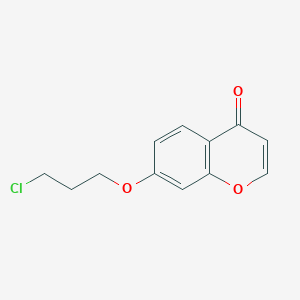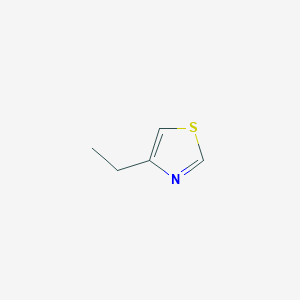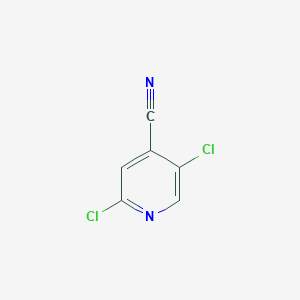![molecular formula C9H12ClNS B173770 2-[(3-Chlorobenzyl)thio]ethanamine CAS No. 106670-33-1](/img/structure/B173770.png)
2-[(3-Chlorobenzyl)thio]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Chlorobenzyl)thio]ethanamine, also known as 2-CBE, is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the thioether family and is composed of two nitrogen atoms, three carbon atoms, and one sulfur atom. 2-CBE is an organosulfur compound that has been used in the synthesis of other compounds and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Chlorophenols and Environmental Implications
Research on chlorophenols, a group closely related to chlorobenzyl compounds, highlights their role as precursors to dioxins in chemical processes, including waste incineration. Studies reveal a correlation between chlorophenol concentrations and dioxin formation, underscoring the environmental impact of chlorinated compounds. Chlorophenols' generation through various pathways, including incomplete combustion and oxidative conversions, suggests a complex environmental footprint that may also apply to chlorobenzylthio derivatives (Peng et al., 2016).
Chlorobenzenes and Soil Remediation
Chlorobenzenes, sharing a structural motif with 2-[(3-Chlorobenzyl)thio]ethanamine, are known for their environmental persistence and toxicity. Research into their fate in soil and potential remediation strategies offers insights into managing such compounds' environmental impact. Techniques combining dechlorination and biodegradation represent promising approaches to mitigating soil contamination by chlorinated compounds (Brahushi et al., 2017).
Pharmacological Effects of Chlorinated Solvents
While explicitly avoiding drug dosage and side effects, it's worth noting that occupational exposure to chlorinated solvents, including those structurally related to chlorobenzylthio derivatives, has been linked to various adverse health outcomes. This underscores the importance of understanding and regulating exposure to chlorinated compounds in the workplace and potentially guides research into safer alternatives (Ruder, 2006).
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6H,4-5,7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPNWHFXXYJXJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548952 |
Source


|
| Record name | 2-{[(3-Chlorophenyl)methyl]sulfanyl}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorobenzyl)thio]ethanamine | |
CAS RN |
106670-33-1 |
Source


|
| Record name | 2-{[(3-Chlorophenyl)methyl]sulfanyl}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B173688.png)


![4,6-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B173706.png)







![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone](/img/structure/B173728.png)

